molecular formula C23H26N2O3 B165448 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol CAS No. 132194-30-0

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

Cat. No. B165448
M. Wt: 378.5 g/mol
InChI Key: SRBVIBLTYWRHJQ-UHFFFAOYSA-N
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Description

“2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol” is a chemical compound with the molecular formula C23H26N2O3 . It has a molecular weight of 378.47 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 378.47 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBVIBLTYWRHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927573
Record name 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol

CAS RN

132194-30-0
Record name O-Desmethylnaftopidil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.56 g. (0.025 mole) 1-(2-hydroxyphenyl)-piperazine and 5.6 g. (0.028 mole) 2,3-epoxypropyl naphthyl ether are dissolved in 50 ml. isopropanol and the solution obtained is heated under reflux for 5 hours, while stirring. Thereafter, the reaction mixture is diluted with a further 50 ml. isopropanol and acidified isopropanolic hydrochloric acid. A voluminous product precipitates out which is filtered off with suction, washed several times with isopropanol and recrystallised from methanol. Yield 8.8 g. (77% of theory); m.p. 249°-250° C.
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